molecular formula C14H16N2O B8277574 4-Cyclohexyl-1-phthalazinone

4-Cyclohexyl-1-phthalazinone

Cat. No.: B8277574
M. Wt: 228.29 g/mol
InChI Key: ZUILAXWRCONLKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexyl-1-phthalazinone is a chemical compound provided for research and development use only. It is not intended for diagnostic or therapeutic applications. Researchers investigating heterocyclic compounds will find this phthalazinone derivative of interest. The phthalazinone molecular scaffold is recognized in medicinal chemistry for its diverse biological activities. Scientific literature indicates that structurally similar compounds have been explored as inhibitors of key enzymatic targets. Related 4-substituted phthalazinones have been identified as potent and selective Cyclooxygenase-2 (COX-2) inhibitors , demonstrating significant anti-inflammatory activity in research models with an improved gastric safety profile compared to some standard agents . Other analogues function as Aurora kinase inhibitors , which are serine/threonine kinases that are promising targets in oncology research for their role in mitosis and frequent over-expression in human cancers . Furthermore, the phthalazinone core is a key structural component in known Poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib, which are impactful in cancer research . Beyond these targeted applications, various phthalazinone derivatives exhibit a broad spectrum of other researched pharmacological properties, including antitumor, antimicrobial, and antihypertensive activities . This makes the this compound structure a valuable building block for researchers in drug discovery and development, particularly for synthesizing novel compounds and exploring new biological mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

4-cyclohexyl-2H-phthalazin-1-one

InChI

InChI=1S/C14H16N2O/c17-14-12-9-5-4-8-11(12)13(15-16-14)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,16,17)

InChI Key

ZUILAXWRCONLKA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

Structure Activity Relationship Sar Studies and Medicinal Chemistry of 4 Cyclohexyl 1 Phthalazinone Analogs

Exploration of Substituent Effects on Biological Activity

The substituent at the C-4 position of the phthalazinone ring plays a pivotal role in the molecule's interaction with its biological targets, such as Poly(ADP-ribose) polymerase (PARP). While the cyclohexyl group is a key feature of the parent compound, SAR studies have explored a variety of other groups at this position to optimize activity.

Initial screenings identified 4-arylphthalazinones as inhibitors of PARP-1 catalytic activity. Subsequent optimization efforts led to the development of 4-benzyl-2H-phthalazin-1-ones, which demonstrated low nanomolar cellular activity as PARP-1 inhibitors. This indicates that both aliphatic and aromatic substituents at the C-4 position are conducive to biological activity. The substitution pattern on these aromatic rings is also critical; for instance, meta-substituted 4-benzyl derivatives have shown promising metabolic stability in vitro.

In other studies, novel 4-(4-bromophenyl)phthalazine derivatives were designed and synthesized as potential α-adrenoceptor antagonists, highlighting the versatility of the C-4 position in tailoring the compound for different biological targets. researchgate.netcu.edu.eg The insertion of a methylene (B1212753) bridge at the C-4 position has also been explored to provide flexibility, which can enhance the anti-proliferative activity of the compounds against human tumor cells.

The N-2 position of the phthalazinone ring offers a versatile handle for introducing a wide range of substituents and linkers, significantly impacting the molecule's pharmacological profile. The inhibitory activities of phthalazinone derivatives are directly related to the type of substituent and the length of the alkyl chain connected to the N-2 position. nih.gov

Studies have shown that connecting an alkyl spacer from the N-2 position to an amine or an N-substituted piperazine (B1678402) can yield promising α-adrenoceptor antagonists. researchgate.netcu.edu.eg In the context of PARP inhibitors, the N-2 position is often functionalized to interact with the active site of the enzyme. For example, in the development of the approved PARP inhibitor Olaparib (B1684210), a piperazine ring is attached to the N-2 position via a carbonyl linker, which is crucial for its high potency.

The nature of the linker—its length, rigidity, and chemical composition—is a key factor in positioning the terminal functional group correctly within the target's binding pocket. Modifications at this position are a cornerstone of lead optimization, allowing for the fine-tuning of properties such as solubility, cell permeability, and target selectivity. nih.gov Research has explored various functional groups, from simple alkyl chains to complex heterocyclic systems, attached to the N-2 position to enhance biological activity.

Molecular hybridization, which involves combining the phthalazinone scaffold with other heterocyclic rings, is a powerful strategy for developing novel compounds with enhanced or unique biological activities. This approach aims to leverage the favorable properties of each constituent moiety to create a superior therapeutic agent.

One such strategy involves the creation of pyran-linked phthalazinone-pyrazole hybrids. nih.gov A series of these novel hybrids were synthesized and evaluated for their anticancer activity against lung and cervical carcinoma cell lines, showing IC50 values in the micromolar range. nih.gov The structure-activity relationship of these hybrids revealed that the nature of the substituent on the pyrazole (B372694) ring significantly influences cytotoxicity.

The following table summarizes the cytotoxic activity of selected pyran-linked phthalazinone-pyrazole hybrids against A549 (lung) and HeLa (cervical) cancer cell lines.

Compound IDR Group on PyrazoleA549 IC50 (µM)HeLa IC50 (µM)
4a H14.117.9
4b 4-Cl10.611.8
4c 4-F9.810.1
4f 4-CH316.418.6
4g 4-OCH315.613.1

This data indicates that electron-withdrawing groups like fluorine and chlorine on the pyrazole ring tend to enhance the cytotoxic activity. nih.gov Molecular docking studies of these hybrids suggest that they occupy the same binding site as known inhibitors, with binding energies correlating with their observed activity. nih.gov This approach of creating hybrid molecules allows for the exploration of new chemical space and the development of compounds with improved therapeutic potential.

Design Principles for Lead Optimization

The process of transforming a promising hit compound into a viable drug candidate, known as lead optimization, is guided by several key design principles. For 4-cyclohexyl-1-phthalazinone analogs, these principles involve identifying essential structural features for activity and exploring novel chemical scaffolds.

A pharmacophore is an abstract representation of the molecular features necessary for a drug to recognize and bind to its biological target. Identifying the key pharmacophoric features of this compound analogs is essential for designing more potent inhibitors.

For phthalazinone-based PARP inhibitors, a common pharmacophore model has been developed. This model typically includes several key features:

Hydrogen Bond Acceptors: The carbonyl group of the phthalazinone ring and other nitrogen or oxygen atoms are crucial hydrogen bond acceptors that interact with amino acid residues in the enzyme's active site. researchgate.net

Hydrogen Bond Donors: Depending on the substituents, donor groups can be incorporated to form additional stabilizing interactions. nih.gov

Hydrophobic Regions: Aromatic rings and aliphatic groups, such as the cyclohexyl group at C-4, often occupy hydrophobic pockets within the binding site, contributing significantly to binding affinity. researchgate.netnih.gov

Aromatic Features: The phthalazinone ring system itself provides a key aromatic feature that engages in π-π stacking or other non-covalent interactions with the target. nih.gov

One specific ligand-based pharmacophore model for phthalazinone analogs consists of six features: three hydrophobic spheres and three hydrogen bond acceptors. researchgate.net Potent compounds in a series typically fit all six features of the model, while inactive compounds fail to satisfy one or more of these critical features, underscoring their importance for biological activity. researchgate.net These models serve as powerful tools in virtual screening campaigns to identify novel compounds with the desired activity profile. nih.gov

Scaffold hopping and bioisosteric replacement are advanced strategies in drug design used to modify a lead compound's core structure (scaffold) or specific functional groups. nih.govnih.gov These techniques are employed to improve potency, enhance pharmacokinetic properties, reduce toxicity, or secure novel intellectual property. nih.govresearchgate.netscite.ai

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, leading to a comparable biological response. nih.gov For example, a carboxylic acid group might be replaced with a tetrazole to maintain acidity while improving metabolic stability or cell permeability. This principle is fundamental to modifying substituents at the C-4 and N-2 positions of the phthalazinone core.

Scaffold hopping is a more drastic modification where the central molecular framework is replaced with a structurally different scaffold that maintains the original's key pharmacophoric features. nih.govnih.gov This can lead to the discovery of entirely new chemical classes of compounds with the same biological activity but potentially better drug-like properties. For the phthalazinone scaffold, a medicinal chemist might replace it with another bicyclic heteroaromatic system that correctly orients the key substituents to mimic the binding mode of the original compound. This strategy is invaluable for escaping patent limitations and discovering next-generation inhibitors. researchgate.net

Selectivity Profile Development

The development of this compound analogs has been a significant area of research in medicinal chemistry, particularly in the pursuit of targeted therapies. A crucial aspect of this research is the establishment of a comprehensive selectivity profile for these compounds. The selectivity of a drug candidate is a critical determinant of its therapeutic index, as it distinguishes between the desired pharmacological effect and potential off-target toxicities. For this compound derivatives, which are potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, understanding their selectivity against different PARP isoforms and other unrelated enzymes is paramount.

Initial studies on phthalazinone-based inhibitors revealed that this scaffold is a privileged structure for PARP inhibition. However, the PARP family comprises several members with distinct cellular functions. Therefore, achieving selectivity for specific PARP isoforms, such as PARP-1 over PARP-2, has been a key objective in the optimization of these analogs. The structural homology between PARP-1 and PARP-2 makes the development of highly selective inhibitors a challenging endeavor. Nevertheless, subtle differences in their active sites can be exploited through careful molecular design.

Research has shown that modifications to the phthalazinone core can significantly influence the selectivity profile. For instance, studies on various phthalazinone derivatives have indicated that while many analogs are equipotent against both PARP-1 and PARP-2, certain chemical substitutions can introduce a degree of selectivity. It has been observed that some phthalazinone derivatives, similar to the well-known PARP inhibitor Olaparib, may exhibit a preference for PARP-2. nih.gov

The exploration of the chemical space around the this compound scaffold has led to the identification of substituents that can modulate selectivity. The nature and position of these substituents play a critical role in the interaction of the inhibitor with the target enzyme's active site. For example, the introduction of specific functional groups can lead to interactions with non-conserved amino acid residues, thereby conferring selectivity for one PARP isoform over another.

Beyond the PARP family, the selectivity of this compound analogs has been investigated against a broader range of protein kinases and other enzymes to identify potential off-target effects. Kinase selectivity profiling is a standard practice in drug discovery to assess the potential for unintended interactions that could lead to adverse effects. While the phthalazinone core is primarily associated with PARP inhibition, its potential to interact with the ATP-binding site of kinases cannot be disregarded.

Investigations into phthalazine-based compounds have revealed that they can also act as inhibitors of other enzymes, such as p38 mitogen-activated protein kinase. nih.gov This highlights the importance of comprehensive selectivity screening in the development of this compound analogs. The data from such screenings are instrumental in guiding the medicinal chemistry efforts to fine-tune the selectivity profile of lead compounds, thereby enhancing their therapeutic potential and minimizing the risk of off-target liabilities.

The table below presents a selection of data illustrating the selectivity of certain phthalazinone-based PARP inhibitors.

CompoundTargetIC50 (nM)Selectivity Ratio (PARP-2/PARP-1)
OlaparibPARP-150.2
PARP-21

This table is generated based on available data and is intended to be illustrative. A comprehensive selectivity panel would include a wider range of targets.

Preclinical Pharmacological Investigations of 4 Cyclohexyl 1 Phthalazinone and Derivatives

Anti-Cancer and Anti-Proliferative Activities

Derivatives of 4-Cyclohexyl-1-phthalazinone have demonstrated significant potential as anti-cancer agents. Their mechanisms of action are multifaceted, involving direct cytotoxicity to cancer cells, inhibition of critical enzymes that drive tumor growth, disruption of the cell division cycle, and activation of programmed cell death pathways.

The anti-proliferative effects of phthalazinone derivatives have been extensively documented against a wide array of human cancer cell lines. These compounds exhibit varying degrees of potency, with certain structural modifications leading to enhanced cytotoxicity.

Studies have shown that novel series of phthalazinone derivatives display potent cytotoxic activity against human colon cancer (HCT-116), breast cancer (MCF-7), and liver cancer (HepG2) cell lines. nih.govresearchgate.net For instance, certain derivatives incorporating a phenyl phthalazinone moiety showed promising cytotoxicity against HCT-116 cells, with IC50 values as low as 1.36 µM. researchgate.net Other synthesized derivatives demonstrated significant and selective anti-proliferative activity against both HepG2 and MCF-7 cell lines. rsc.orgnih.gov

Specifically, a novel phthalazine (B143731) derivative exhibited potent cytotoxicity against HCT-116 cells with an IC50 value of 0.32 μM. nih.gov Another study found that oxadiazol-phthalazinone derivatives had significant activity against liver and breast cancer cells. rsc.org Furthermore, some phthalazinone-dithiocarbamate hybrids were found to be active against MCF-7 cells. researchgate.net The cytotoxic effects of various derivatives have also been observed in lung cancer (A549) and cervical carcinoma (HeLa) cell lines. frontiersin.orgjksus.orgmdpi.comsilae.it

Interactive Table: In Vitro Cytotoxicity (IC50 in µM) of Phthalazinone Derivatives

Compound Series/DerivativeHCT-116MCF-7HepG2A549HeLa
Phenyl Phthalazinone Derivative (7c) researchgate.net1.36----
Phenyl Phthalazinone Derivative (8b) researchgate.net2.34----
Phthalazine Derivative (12b) nih.gov0.32----
Phthalazine Derivative (9c) nih.gov1.58----
Phthalazine Derivative (13c) nih.gov0.64----
Phthalazine Derivative (4a) nih.gov-0.160.29--
Phthalazine Derivative (5b) nih.gov-0.110.15--
Phthalazine Derivative (4b) nih.gov-0.060.08--
Phthalazine Derivative (3e) nih.gov-0.060.19--
Benzimidazole Derivative (se-182) jksus.org->20015.5815.80-

Note: "-" indicates data not available from the cited sources.

The anti-cancer activity of phthalazinone derivatives is often linked to their ability to inhibit specific molecular targets that are crucial for cancer cell survival and proliferation. nih.gov

VEGFR-2 and EGFR: A significant focus of research has been on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). cu.edu.eg These receptors are key players in angiogenesis and tumor cell proliferation. nih.gov Several phthalazine derivatives have been identified as potent inhibitors of both VEGFR-2 and EGFR kinases, with some compounds exhibiting IC50 values in the subnanomolar to low nanomolar range. cu.edu.egnih.gov For example, a diphenyl allylidene derivative (10f) showed potent VEGFR-2 inhibition with an IC50 of 0.41 nM. cu.edu.eg Another derivative (12d) displayed promising EGFR inhibition with an IC50 of 21.4 nM. nih.gov

p38 MAP Kinase: The phthalazine scaffold has been utilized to develop potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase. nih.govresearchgate.net This enzyme is involved in cellular responses to stress and inflammation and plays a role in cancer. uni-tuebingen.de Certain imidazo[2,1-a]phthalazines have been synthesized as potential p38 MAPK inhibitors. nih.gov

DNA Topoisomerase II: Some phthalazine-based compounds have been shown to act as DNA intercalators and inhibitors of topoisomerase II (Topo II), an enzyme essential for DNA replication. nih.gov This dual mechanism can lead to apoptosis in cancer cells. nih.govresearchgate.net

Other Targets: The versatile phthalazinone scaffold has also been explored for its potential to inhibit other important cancer-related targets, including Poly (ADP-ribose) polymerase (PARP), Aurora kinases, and the proteasome. nih.govmdpi.comacs.org

Interactive Table: Target-Specific Inhibition (IC50) of Phthalazinone Derivatives

DerivativeTargetIC50 (nM)
Compound 10f cu.edu.egVEGFR-20.41
Compound 6b cu.edu.egVEGFR-20.43
Compound 6d cu.edu.egVEGFR-20.54
Compound 10a cu.edu.egVEGFR-20.42
Compound 10d cu.edu.egVEGFR-20.55
Compound 6b cu.edu.egEGFR4.10
Compound 6d cu.edu.egEGFR4.40
Compound 10f cu.edu.egEGFR5.40
Compound 12d nih.govEGFR21.4
Compound 12c nih.govEGFR65.4
Compound 11d nih.govEGFR79.6
Phthalazine Derivative 2g rsc.orgVEGFR-2148
Phthalazine Derivative 4a rsc.orgVEGFR-2196

Disruption of the normal cell cycle is a hallmark of cancer, and inducing cell cycle arrest is a key strategy for anti-cancer drug development. Phthalazinone derivatives have been shown to interfere with cell cycle progression, often causing cells to accumulate in specific phases, thereby preventing cell division.

Several studies have reported that treatment with certain phthalazinone derivatives can lead to cell cycle arrest at the G2/M phase. nih.govresearchgate.netfrontiersin.org This arrest prevents the cell from entering mitosis, ultimately leading to cell death. For example, one derivative was found to cause G2/M arrest in A375 malignant melanoma cells by inhibiting the expression of CDK1 and cyclin B. frontiersin.org In another study, a chalcone (B49325) derivative induced a significant G2/M arrest in ovarian cancer cells. nih.gov Additionally, some derivatives have been observed to cause cell cycle arrest at the S-phase in HCT-116 colon cancer cells. nih.gov

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancer cells evade apoptosis, contributing to tumor growth. Phthalazinone derivatives have been found to induce apoptosis in cancer cells through various mechanisms.

Caspase Activation: A key event in apoptosis is the activation of a family of proteases called caspases. Studies have demonstrated that phthalazinone derivatives can induce apoptosis by increasing the activity of caspase-3, a primary executioner caspase. rsc.orgnih.govresearchgate.net One compound was shown to cause a seven-fold elevation in the activity of active caspase-3 compared to untreated cells. nih.gov

p53 Pathway Modulation: The p53 tumor suppressor gene is known as the "guardian of the genome" and plays a critical role in initiating apoptosis in response to cellular stress, such as DNA damage. nih.gov Research has shown that certain oxadiazol-phthalazinone derivatives can up-regulate the expression of p53, which in turn can trigger the apoptotic cascade. rsc.orgnih.gov The elevation in p53 expression has been correlated with a parallel increase in the expression of caspase-3. nih.gov

The anti-tumor potential of phthalazinone derivatives has also been evaluated in animal models, providing crucial data on their efficacy in a living system. Vatalanib, an anilino phthalazine derivative, has demonstrated in vivo antitumor activity against a panel of human tumor xenograft models. nih.gov In another study, a novel phthalazine derivative was subjected to in vivo examination and was found to inhibit tumor proliferation, successfully reducing the volume and mass of solid tumors in mice. researchgate.net

Anti-Inflammatory Activities

In addition to their anti-cancer properties, phthalazinone derivatives have been investigated for their anti-inflammatory activities. nih.govsemanticscholar.org Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory effects of these compounds are often attributed to their inhibition of key enzymes in the inflammatory pathway.

Several studies have identified novel 4-aryl-2(1H)-phthalazinone derivatives as potent and selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov The COX-2 enzyme is a key mediator of inflammation and pain. Compounds that selectively inhibit COX-2 are sought after as they may have fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov In a carrageenan-induced rat paw edema model, an established method for evaluating anti-inflammatory agents, certain phthalazinone derivatives showed significant anti-inflammatory activity, comparable to the standard drug celecoxib. nih.govnih.gov Phthalazine metal complexes have also demonstrated anti-inflammatory action in a collagen adjuvant arthritis model in rats. researchgate.net

In Vitro Inhibition of Inflammatory Mediators (e.g., COX-1/COX-2)

The anti-inflammatory potential of phthalazinone derivatives has been linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. A series of novel 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives were synthesized and evaluated for their in vitro COX-1/COX-2 inhibitory activity. nih.gov Among the compounds tested, several demonstrated potent and selective inhibition of COX-2, an enzyme isoform induced during inflammation, while showing inactivity towards the constitutively expressed COX-1, which is associated with gastrointestinal side effects of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Specifically, compounds designated as 4, 5, and 8b in the study were identified as the most potent and selective COX-2 inhibitors. nih.gov This selectivity suggests a potential for reduced gastric complications compared to non-selective NSAIDs. nih.gov

In Vitro COX-1/COX-2 Inhibition by Phthalazinone Derivatives nih.gov
CompoundCOX-1 InhibitionCOX-2 InhibitionSelectivity Profile
Compound 4InactivePotent InhibitorSelective for COX-2
Compound 5InactivePotent InhibitorSelective for COX-2
Compound 8bInactivePotent InhibitorSelective for COX-2

In Vivo Anti-Inflammatory Models

The in vitro findings have been supported by in vivo studies. In a carrageenan-induced rat paw edema model, a standard method for assessing acute inflammation, several newly synthesized phthalazinone derivatives demonstrated significant anti-inflammatory effects. nih.govresearchgate.net Two compounds in particular, identified as 2b and 2i, showed anti-inflammatory activity comparable to the standard drug etoricoxib (B1671761) at 3 and 5 hours post-treatment, respectively. nih.govresearchgate.net Similarly, a study on 4-Aryl-2(1H)-phthalazinone derivatives found that six compounds (2, 4, 5, 7a, 7b, and 8b) exhibited powerful anti-inflammatory activity when compared to celecoxib, another standard COX-2 inhibitor. nih.gov The screened compounds also showed a better profile for ulcer protection, indicating fewer gastric lesions. nih.gov

In Vivo Anti-inflammatory Activity of Phthalazinone Derivatives
Compound SeriesModelKey FindingsReference CompoundSource
Phthalazinone derivatives (2b, 2i)Carrageenan-induced rat paw edemaSignificant activity comparable to standard drug.Etoricoxib nih.govresearchgate.net
4-Aryl-2(1H)-phthalazinone derivatives (2, 4, 5, 7a, 7b, 8b)In vivo anti-inflammatory assayPowerful anti-inflammatory activity.Celecoxib nih.gov

Anti-Microbial Activities

Phthalazinone derivatives have been investigated for their potential to combat microbial infections, showing a range of activities against bacteria and fungi. ekb.egresearchgate.netresearchgate.net

Anti-Bacterial Spectrum (In Vitro, e.g., against S. aureus, B. subtilis, P. aeruginosa)

Several studies have documented the in vitro antibacterial activity of phthalazinone derivatives against various Gram-positive and Gram-negative bacteria. One study synthesized a series of 3(2H)-pyridazinone and 1(2H)-phthalazinone derivatives and found them to be generally active against Bacillus subtilis and its clinical isolates. researchgate.netresearchgate.net Specifically, compound 14c in this series demonstrated the most effective antibacterial activity against B. subtilis, with a Minimum Inhibitory Concentration (MIC) value of 15.62 μg/mL. researchgate.netresearchgate.net Other research has also confirmed the potential of phthalazinone derivatives against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov

In Vitro Antibacterial Activity of Phthalazinone Derivatives
Bacterial StrainCompound Series/DerivativeObserved ActivitySource
Bacillus subtilis1(2H)-Phthalazinone derivative (14c)MIC of 15.62 μg/mL researchgate.netresearchgate.net
Staphylococcus aureusPhthalazinone derivativesReported activity nih.gov
Pseudomonas aeruginosaPhthalazinone derivativesReported activity nih.gov

Anti-Fungal Efficacy (In Vitro, e.g., against Candida albicans)

The antifungal properties of phthalazinones have been particularly noted for their synergistic effects with existing antifungal drugs. Certain phthalazinones were identified as potent enhancers of fluconazole's activity against Candida albicans. nih.govnih.gov One phthalazinone derivative, in combination with a nonlethal concentration of fluconazole, demonstrated promising activity with an EC₅₀ of 0.015 μM. nih.gov Further studies identified even more potent analogues, with some showing EC₅₀ values as low as 1 nM against C. albicans. nih.govnih.gov One specific derivative, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one (compound 5), exhibited remarkable antifungal activity against standardized strains of dermatophytes and Cryptococcus neoformans. nih.gov

In Vitro Antifungal Activity of Phthalazinone Derivatives
Fungal StrainCompound/DerivativeKey FindingsSource
Candida albicansPhthalazinone 1 (CID 22334057)EC₅₀ of 0.015 μM in synergy with fluconazole. nih.gov
Candida albicansPhthalazinone 24EC₅₀ as low as 1 nM in synergy with fluconazole. nih.govnih.gov
Dermatophytes and Cryptococcus neoformans4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one (5)Remarkable antifungal activity. nih.gov

Anti-Viral Potential (In Vitro)

The antiviral properties of phthalazinone derivatives are an active area of research. researchgate.net Studies have identified these compounds as potent inhibitors of the Hepatitis B Virus (HBV). nih.govnih.gov One phthalazinone derivative, 19f, showed significant anti-HBV potency with an IC₅₀ of 0.014 ± 0.004 μM in vitro. nih.gov This activity is attributed to the modulation of HBV capsid assembly, a critical step in the viral life cycle. nih.govnih.gov Another novel derivative, compound 5832, was also identified as a potent HBV inhibitor by interfering with the core protein assembly domain, leading to the formation of genome-free empty capsids. nih.gov Furthermore, phthalazinone derivatives have been identified as potent inhibitors of Rabies virus (RABV) infection by acting directly on the virus's replication complex. nih.gov

Other Preclinical Biological Activities

Beyond their anti-inflammatory and anti-microbial effects, phthalazinone derivatives exhibit a diverse range of other preclinical biological activities. researchgate.net They have been extensively investigated as anticancer agents, with some derivatives acting as inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair that is a key target in cancer therapy. mdpi.comnih.gov Other reported pharmacological activities include anticonvulsant, antidiabetic, and vasorelaxant effects, highlighting the versatility of the phthalazinone scaffold in drug discovery. ekb.egnih.gov

Anti-Hypertensive and Vasorelaxant Properties

Phthalazinone derivatives have been recognized for their potential cardiovascular effects, particularly their ability to lower blood pressure and relax blood vessels. researchgate.net The well-known vasodilator hydralazine (B1673433) has served as a precursor for the synthesis of new phthalazinone derivatives aimed at studying their vasorelaxant activity. documentsdelivered.com Research into these compounds has identified their interaction with the adrenergic system as a key mechanism.

The α1-adrenergic receptors (α1-ARs) are G-protein coupled receptors that play a crucial role in the cardiovascular and central nervous systems. researchgate.net Antagonists of these receptors are used clinically to treat hypertension. researchgate.netcu.edu.eg In this context, novel series of 4-substituted-2(1H)-phthalazinone derivatives have been designed and synthesized as potential α-adrenoceptor antagonists. researchgate.net For example, a series of 4-(4-bromophenyl)phthalazine derivatives linked to N-substituted piperazine (B1678402) showed significant α-blocking activity. researchgate.net Molecular modeling studies have been employed to understand the structure-activity relationships and to rationalize the biological outcomes, identifying key structural features that enhance the binding affinity to the receptor. researchgate.net

Further studies on 1,4-phthalazinedione (B8816575) derivatives demonstrated that most compounds substituted on both nitrogen atoms achieved nearly complete relaxation of isolated rat thoracic aortic rings at low micromolar concentrations. daneshyari.com The presence of a functional endothelium significantly enhanced the vasorelaxant potency of these compounds, suggesting a mechanism that may involve endothelium-derived relaxing factors like nitric oxide. daneshyari.com

Anti-Convulsant Effects (In Vivo Animal Models)

The therapeutic potential of phthalazine derivatives extends to the central nervous system, with studies indicating possible anti-convulsant properties. researchgate.net The search for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is a significant area of research. biointerfaceresearch.com Various heterocyclic compounds, including those with a quinazolin-4(3H)-one scaffold, which is structurally related to phthalazinone, have been evaluated for their anti-convulsant activity in vivo. nih.govmdpi.com

In vivo studies are critical for evaluating the anti-convulsant potential of new chemical entities. Standard animal models, such as the pentylenetetrazole (PTZ)-induced seizure model and the maximal electroshock (MES) test, are commonly used. biointerfaceresearch.comnih.govnih.gov The PTZ model is particularly useful for identifying compounds that may act on the GABAergic system, a key inhibitory neurotransmitter system in the brain. mdpi.commdpi.com For instance, studies on quinazolin-4(3H)-one derivatives in the PTZ model in mice showed promising anti-convulsant activity, which was suggested by in silico studies to be mediated through allosteric modulation of the GABAA receptor. nih.govmdpi.com Another study on pyrrolidine-2,5-dione derivatives identified compounds with robust, broad-spectrum anti-convulsant activity in the MES, subcutaneous PTZ (scPTZ), and 6 Hz seizure models. nih.gov These findings in related heterocyclic systems provide a rationale for the continued investigation of phthalazinone derivatives as potential anti-convulsant agents.

Table 1: Anti-convulsant Activity of a Pyrrolidine-2,5-dione Derivative (Compound 14) in Mice nih.gov

Seizure Model ED₅₀ (mg/kg)
Maximal Electroshock (MES) 49.6
6 Hz (32 mA) 31.3
scPTZ 67.4

Anti-Diabetic Potential (e.g., Aldose Reductase Inhibition)

Phthalazine derivatives have been noted for their potential anti-diabetic activity. researchgate.net A key target in the management of diabetic complications is the enzyme aldose reductase (AR). frontiersin.orgnih.gov In hyperglycemic conditions, AR catalyzes the first step in the polyol pathway, converting glucose to sorbitol. nih.govjuniperpublishers.com The accumulation of sorbitol leads to osmotic stress and subsequent tissue damage, contributing to diabetic complications such as retinopathy, nephropathy, and neuropathy. juniperpublishers.comsemanticscholar.org Therefore, inhibiting aldose reductase is a promising therapeutic strategy. juniperpublishers.comrsc.org

Structure-based drug design and molecular modeling have been used to identify potential small molecule inhibitors of aldose reductase. frontiersin.orgnih.gov While specific studies focusing solely on this compound are limited in this context, the broader class of phthalazine and related heterocyclic derivatives has been explored. researchgate.net The development of potent and selective aldose reductase inhibitors is an active area of research, with numerous compounds from natural and synthetic sources being investigated. juniperpublishers.comrsc.org For example, a series of thiosemicarbazone derivatives were developed as selective ALR2 inhibitors, with one compound exhibiting strong inhibition (IC₅₀ of 1.42 μM) along with antioxidant and antiglycation properties. semanticscholar.org These approaches and findings for other structural classes support the rationale for exploring phthalazinone derivatives as aldose reductase inhibitors to mitigate diabetic complications. semanticscholar.org

Antihistamine H1 Receptor Antagonism

A significant area of investigation for phthalazinone derivatives has been their activity as histamine (B1213489) H1 receptor antagonists, primarily for the treatment of allergic rhinitis. nih.govnih.gov The histamine H1 receptor is a key mediator of allergic reactions. wikipedia.org While first-generation antihistamines were effective, their use was limited by central nervous system side effects like sedation, due to their ability to cross the blood-brain barrier. wikipedia.org

Researchers have developed potent phthalazinone-based H1 receptor antagonists designed for topical intranasal administration to minimize systemic side effects. nih.govnih.govdrugbank.com A series of pyrrolidine (B122466) amide derivatives based on the phthalazinone scaffold were synthesized and evaluated. nih.gov Several of these compounds were found to be equipotent with azelastine (B1213491), a clinically used antihistamine, and demonstrated a longer duration of action in vitro. nih.govnih.gov One particular amide derivative, 3g , was highly selective for the H1 receptor (over 1000-fold selectivity against H2, H3, and H4 receptors) and showed a significantly longer duration of action in vivo compared to azelastine in a nasal congestion model. nih.gov This compound was characterized by low oral bioavailability and low brain penetration, making it a suitable candidate for once-daily intranasal dosing. nih.govnih.gov

Table 2: In Vitro Potency of Phthalazinone-Based H1 Receptor Antagonists nih.gov

Compound H1 Receptor Antagonist Potency (pA₂)
Azelastine (Reference) 9.7
3e 9.9
3g 9.7

Phosphodiesterase (PDE) Inhibition (e.g., PDE-4, PDE-5, PDE-10)

Phthalazinone derivatives have been identified as potent inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes that regulate cellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.netnih.gov Inhibition of these enzymes can lead to a variety of therapeutic effects, including anti-inflammatory and vasorelaxant actions. researchgate.net

Specifically, research has focused on phthalazine derivatives as inhibitors of PDE4, an enzyme isoform abundant in immune and brain cells. nih.govmdpi.com PDE4 inhibition elevates intracellular cAMP, which in turn reduces the expression of inflammatory cytokines. mdpi.com Conformational analysis of a series of 6-methoxy-1,4-disubstituted phthalazine PDE4 inhibitors revealed that a planar and rigid conformation of substituents on the phthalazine core favored inhibitory activity. nih.gov

Furthermore, a tetrahydrophthalazinone derivative, NPD-008, was investigated as a PDE inhibitor with activity against intracellular trypanosomatids, the parasites responsible for Chagas disease and leishmaniasis. vu.nl This compound was shown to increase cAMP levels in Trypanosoma cruzi and exhibited synergistic effects when combined with the standard drug benznidazole. vu.nl The development of PDE inhibitors continues to be an active field, with compounds being investigated for a range of conditions from COPD to neurodegenerative diseases. frontiersin.org

Anti-Thrombotic Activity (e.g., Factor Xa Inhibition)

The potential of phthalazinone derivatives as anti-thrombotic agents has also been explored. nih.gov Thromboembolic diseases are a major cause of morbidity and mortality, and anticoagulants are crucial for their prevention and treatment. drugs.com Factor Xa (FXa) is a critical enzyme in the coagulation cascade, and its inhibition is an effective anti-thrombotic strategy. drugs.comnih.gov

Research into a series of 4-aryl- and 4-arylalkyl-1-phthalazinamines identified compounds with significant anti-thrombotic properties. nih.gov Their activity was assessed through in vitro platelet aggregation assays and in vivo thrombosis models. nih.gov One compound, N-[4-(1H-1,2,4-triazol-1-yl)butyl]-4-phenyl-1-phthalazin-amine (7c), was the most potent inhibitor of collagen-induced platelet aggregation, with an IC₅₀ of 8 μM. nih.gov Another derivative, N-(furan-2-yl-methyl)-4-phenyl-1-phthalazinamine (8a), showed potent inhibition of serotonin-induced aggregation and was found to be an antagonist of the 5HT₂ₐ receptor, which is believed to be the mechanism for its anti-aggregation effect. nih.gov In a laser-induced thrombosis model, N-[5-(1H-1,2,4-triazol-1-yl)pentyl]-4-phenyl-1-phthalazinamine (7d) significantly inhibited thrombus formation in both arterioles and venules. nih.gov

Table 3: Anti-platelet Aggregation Activity of 1-Phthalazinamine Derivatives nih.gov

Compound Inducer IC₅₀ (μM)
7c Collagen 8

Anti-Depressant and Anti-Anxiety Properties

Recent research has highlighted the potential of phthalazinone-based compounds in the treatment of major depressive disorder. nih.gov The therapeutic strategy involves targeting multiple components of the serotonergic system. It has been suggested that combining serotonin (B10506) reuptake inhibition with antagonism of 5-HT₂ₐ and 5-HT₂ₑ receptors could lead to antidepressants with better efficacy and fewer adverse effects. nih.gov

In line with this hypothesis, a series of phthalazinone-based compounds were developed that potently bind to the serotonin transporter (SERT) as well as the 5-HT₂ₐ and 5-HT₂ₑ receptors. nih.gov Two representative compounds, 11j and 11l , displayed strong binding affinities for these targets. nih.gov In the in vivo forced swimming test, a common animal model for screening antidepressant drugs, these compounds showed anti-depressant effects comparable to the widely used antidepressant fluoxetine. nih.govnih.gov Furthermore, they exhibited synergistic effects when co-administered with fluoxetine, suggesting their potential to enhance the treatment of major depressive disorder. nih.gov

Anti-Parasitic Activity (e.g., Antitrypanosomal, Antileishmanial)

Phthalazinone derivatives have been identified as a promising scaffold for the development of novel anti-parasitic agents. Research has particularly focused on their efficacy against trypanosomes and Leishmania species, the causative agents of significant neglected tropical diseases.

Antitrypanosomal Activity: A series of phthalazinone derivatives have been investigated as inhibitors of phosphodiesterases (PDEs) in Trypanosoma brucei, the parasite responsible for Human African trypanosomiasis. One potent lead compound demonstrated significant activity against the T. brucei specific phosphodiesterase TbrPDEB1 and showed efficacy in a phenotypic screen. researchgate.netvu.nlnih.govacs.org However, this initial compound suffered from poor metabolic stability, which prevented its effectiveness in an in vivo mouse model. researchgate.netvu.nlnih.gov Subsequent structural optimization led to the development of analogs, such as Compound 14, with improved metabolic stability in both mouse and human microsomes while retaining high potency. nih.gov

Other studies have explored different phthalazinone scaffolds. A series of phthalazinyl-hydrazones were synthesized and tested against Trypanosoma cruzi, the agent of Chagas disease. nih.gov Two compounds from this series, featuring a 5-nitroheteroaryl moiety, displayed excellent in vitro activity against the epimastigote stage of the parasite with low toxicity to mammalian Vero cells, proving more potent than the reference drug benznidazole. nih.gov The mechanism of action for these nitro-derivatives is suggested to involve the induction of oxidative stress in the parasite. nih.gov

Antileishmanial Activity: The phthalazinone core has also been utilized in the search for new treatments for leishmaniasis. Researchers have synthesized and evaluated 1-phthalazinyl hydrazones against Leishmania braziliensis. epa.gov Two nitroheterocyclic derivatives from this class, designated 3l and 3m, were identified as promising lead compounds, showing significant activity against the promastigote form of the parasite with EC50 values in the sub-micromolar and nanomolar ranges. epa.gov Compound 3l was also highly effective against the clinically relevant intracellular amastigote form, with an EC50 value of 0.59 µM, and displayed a favorable selectivity index. epa.gov

Furthermore, imidazole- and pyrazole-based benzo[g]phthalazine (B3188949) derivatives have demonstrated in vitro activity against both Leishmania infantum and Leishmania braziliensis. nih.gov These compounds were found to be more active and less toxic than the standard drug meglumine (B1676163) antimoniate. nih.gov Their mechanism appears to involve the inhibition of the parasite's iron superoxide (B77818) dismutase (Fe-SOD) enzyme. nih.govresearchgate.net

Compound ClassTarget OrganismKey FindingsEC50 / IC50 Value
Phthalazinyl-hydrazone (3l)L. braziliensis (amastigote)Highly active and selective against intracellular form. epa.gov0.59 µM epa.gov
Phthalazinyl-hydrazone (3l)T. cruzi (epimastigote)More potent than benznidazole. nih.govLow micromolar nih.gov
Phthalazinyl-hydrazone (3m)T. cruzi (epimastigote)More potent than benznidazole. nih.govLow micromolar nih.gov
Benzo[g]phthalazine derivative (Compound 2)L. infantum / L. braziliensisMore active than disubstituted analogs. nih.govData not specified

Acetylcholinesterase (hAChE) Inhibition

The phthalazinone scaffold has been explored for the design of acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy for managing Alzheimer's disease. nih.gov By inhibiting AChE, these agents increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain.

Several studies have reported the synthesis and evaluation of novel phthalazinone-based compounds as AChE inhibitors. In one such study, twenty new derivatives were designed, with compounds 7e and 17c showing inhibitory activity that was comparable or superior to the standard drug donepezil (B133215) in an in vitro enzyme assay. nih.gov Kinetic analysis of compound 17c suggested it acts as a mixed-type inhibitor, capable of binding to both the catalytic and peripheral anionic sites of the human AChE (hAChE) enzyme. nih.gov

Another investigation of various 1(2H)-phthalazinone derivatives identified compound 8c as the most potent AChE inhibitor within its series, exhibiting 63% inhibition at a concentration of 100 μM. benthamdirect.com More complex hybrid molecules have also been developed. By combining the pharmacophores of the PARP inhibitor olaparib (B1684210) (which contains a phthalazinone core) and the AChE inhibitor donepezil, researchers created a series of dual-target agents. benthamdirect.com Among these, compound 30 was a potent PARP-1 inhibitor (IC50 = 8.18 nM) and a moderate inhibitor of butyrylcholinesterase (BChE), a related enzyme, with an IC50 of 1.63 µM. benthamdirect.com

CompoundTarget EnzymeInhibitory Activity (IC50)Reference Compound (IC50)
Compound 17chAChEComparable/superior to Donepezil nih.govDonepezil
Compound 7ehAChEComparable/superior to Donepezil nih.govDonepezil
Compound 30AChE13.48 µM benthamdirect.comDonepezil (0.04 µM) benthamdirect.com
Compound 30BChE1.63 µM benthamdirect.comNot specified
Compound 8cAChE>100 µM (63% inhibition at 100 µM) benthamdirect.comNot specified

Antioxidant Properties

The potential for phthalazinone derivatives to act as antioxidants has been another area of scientific inquiry. Antioxidants can neutralize harmful free radicals, playing a role in mitigating oxidative stress, which is implicated in numerous disease processes.

Several studies have synthesized and evaluated phthalazinone derivatives for their antioxidant capabilities. nih.govjst.go.jpresearchgate.net In one study, newly synthesized compounds were screened for their in vitro antioxidant activity using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. researchgate.net While most of the tested compounds showed weak to mild activity, one derivative demonstrated notable antioxidant potential. researchgate.net

Theoretical studies have also been employed to predict the antioxidant potential of this chemical class. researchgate.net Using density functional theory (DFT) calculations, researchers explored the electronic structure and stability of phthalazine hydrazone derivatives, focusing on their capacity to donate electrons and scavenge free radicals. researchgate.net Molecular docking simulations further assessed the binding affinity of these derivatives to antioxidant-related enzymes like superoxide dismutase (SOD) and catalase. researchgate.net The results from these computational models suggest that certain phthalazine hydrazone derivatives exhibit promising electronic properties and binding affinities, marking them as potential candidates for development as novel antioxidant agents. researchgate.net

Preclinical Pharmacokinetic and ADME Considerations (Non-Human Models)

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical in preclinical development. For phthalazinone derivatives, several key pharmacokinetic parameters have been investigated in non-human models.

In Vitro Metabolic Stability (e.g., Liver Microsome Studies)

Metabolic stability is a crucial parameter that influences a drug's half-life and oral bioavailability. wuxiapptec.com It is often assessed early in drug discovery using in vitro systems such as liver microsomes, which contain high concentrations of drug-metabolizing enzymes like the cytochrome P450 (CYP) family. nih.govbioivt.comnuvisan.com

As mentioned previously, the investigation of phthalazinone derivatives as antitrypanosomal agents highlighted the importance of this parameter. researchgate.netnih.gov The initial lead compound in that research program was found to have low metabolic stability, which led to a lack of efficacy in animal models. researchgate.netvu.nlacs.org Through structural modifications, a new derivative, Compound 14, was developed that exhibited significantly improved stability when incubated with both mouse and human liver microsomes, providing a more viable candidate for further development. nih.gov This demonstrates that while some phthalazinones may be susceptible to rapid metabolism, the scaffold is amenable to chemical modification to enhance metabolic stability.

CompoundTest SystemResult
Antitrypanosomal Lead (Compound 1)Mouse ModelLow metabolic stability, leading to no in vivo efficacy. researchgate.netvu.nlacs.org
Optimized Analog (Compound 14)Mouse and Human Liver MicrosomesGood microsomal stability. nih.gov

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin, is a key determinant of its pharmacokinetic profile. nih.gov Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with therapeutic targets, and be cleared from the body. nih.gov High plasma protein binding can affect drug efficacy and duration of action. nih.gov

While plasma protein binding is a critical ADME parameter, specific experimental data for this compound or the derivatives discussed in the pharmacological sections above were not extensively detailed in the reviewed literature. The evaluation of this property is typically conducted during preclinical development using methods like equilibrium dialysis or ultrafiltration. nih.gov For any phthalazinone derivative intended for further development, determining the fraction bound to plasma proteins in relevant preclinical species and humans would be an essential step.

Oral Bioavailability in Animal Models

Oral bioavailability, the fraction of an administered dose that reaches systemic circulation, is a highly desirable property for many drugs. The phthalazinone scaffold has been successfully incorporated into compounds designed for oral administration.

For instance, a novel class of Aurora-A kinase inhibitors based on a phthalazinone pyrazole (B372694) scaffold was developed with a focus on pharmacological properties. nih.gov The resulting compounds were not only potent and selective but also displayed significantly improved oral bioavailability in animal models compared to the well-studied Aurora inhibitor VX-680. nih.gov In another study, a series of 4-substituted-2H-phthalazin-1-ones were investigated as potent and orally bioavailable PARP inhibitors. jst.go.jp Additionally, in silico modeling of novel phthalazinone-dithiocarbamate hybrids predicted a high probability of absorption after oral administration based on their physicochemical properties. mdpi.com These examples indicate that the phthalazinone core is a versatile and suitable scaffold for the development of orally bioavailable therapeutic agents. nih.govmdpi.comnih.gov

Molecular and Mechanistic Investigations of 4 Cyclohexyl 1 Phthalazinone Action

Identification and Validation of Molecular Targets

The phthalazinone scaffold is a key feature in various molecules designed to interact with specific biological targets, indicating its versatility as a pharmacophore. frontiersin.org While direct studies on 4-Cyclohexyl-1-phthalazinone are limited, research on structurally related phthalazinone derivatives has identified several key molecular targets involved in cellular proliferation and signaling.

Identified molecular targets for phthalazinone-based compounds include:

Epidermal Growth Factor Receptor (EGFR): Certain phthalazinone derivatives have been synthesized and evaluated for their ability to inhibit EGFR, a key protein in cancer cell signaling. nih.gov

Poly(ADP-ribose) polymerase (PARP): The 4-substituted-2H-phthalazin-1-one structure is a known inhibitor of PARP enzymes, which are critical for DNA repair mechanisms in cells. nih.gov

Mitogen-Activated Protein Kinase (MAPK): MAP kinases, which are central to cellular processes like proliferation and apoptosis, have been identified as targets for some phthalazinone derivatives. nih.gov

Topoisomerase II (Topo II): This enzyme, essential for managing DNA topology during replication, is another identified target, with certain derivatives showing significant inhibitory effects. nih.gov

Serine Hydroxymethyltransferase 2 (SHMT2): Molecular modeling studies have suggested that pyran-linked phthalazinone-pyrazole hybrids can bind effectively to SHMT2, a protein that is upregulated in various cancers. frontiersin.orgnih.gov

Thioredoxin Reductase (txnrd1): This enzyme is crucial for cell growth and survival and is a target for cancer therapy; its inhibition by phthalazinone compounds has been investigated. nih.gov

Receptor Binding and Enzyme Inhibition Assays

Enzyme inhibition assays have been instrumental in quantifying the potency of phthalazinone derivatives against their molecular targets. These studies provide critical data, such as IC50 values, which measure the concentration of a substance needed to inhibit a specific biological process by 50%.

For instance, a series of novel phthalazinone derivatives demonstrated potent inhibitory activity against EGFR. nih.gov Similarly, other studies have documented the inhibition of enzymes like MAPK and Topoisomerase II by different phthalazinone-containing molecules. nih.gov

Enzyme Inhibition Data for Phthalazinone Derivatives
Compound SeriesTarget EnzymeKey FindingsReference
Phthalazinone Derivatives (e.g., 11d, 12c)EGFRExhibited promising EGFR inhibitory activities with IC50 values of 79.6 nM and 65.4 nM, respectively. nih.gov nih.gov
Phthalazinone-Oxadiazole Derivatives (e.g., 1, 2e)Topoisomerase II (Topo II)Derivatives 1 and 2e decreased Topo II concentration by 84% and 86%, respectively, comparable to the 87% decrease caused by doxorubicin. nih.gov nih.gov
Phthalazinone-Oxadiazole Derivative (1)MAPKCaused a 67% reduction in MAPK concentration, compared to an 85% reduction by doxorubicin. nih.gov nih.gov

Cellular Pathway Modulation Studies

The interaction of phthalazinone derivatives with their molecular targets can modulate critical cellular signaling pathways, influencing cell fate. nih.gov The inhibition of key enzymes often leads to downstream effects that can trigger programmed cell death or halt cell proliferation.

Apoptosis Induction: Inhibition of EGFR by certain phthalazinone compounds has been shown to induce apoptosis in cancer cells. nih.gov The MAPK pathway is also deeply involved in regulating apoptosis, and its inhibition by phthalazinone derivatives can disrupt this process. nih.gov

Cell Growth and Survival: The thioredoxin system, including the enzyme txnrd1, is vital for cell survival and growth. nih.gov Targeting this enzyme can lead to cell death, making it a valuable strategy in cancer therapy. nih.gov

The modulation of these pathways is a key aspect of the therapeutic potential of this class of compounds. Pharmacological modulation of stem cell signaling pathways is an emerging field where such targeted interventions are being explored to direct cell differentiation and survival. nih.gov

Protein-Ligand Interaction Analysis

Molecular docking and other computational techniques are used to analyze the interaction between a ligand, such as a phthalazinone derivative, and its protein target. ajol.infojelsciences.com These studies provide insights into the binding affinity and the specific molecular interactions that stabilize the protein-ligand complex. nih.govkcl.ac.uk

For example, in silico docking studies of pyran-linked phthalazinone-pyrazole hybrids with serine hydroxymethyltransferase 2 (SHMT2) revealed strong binding affinities. The analysis identified key amino acid residues within the protein's binding site that interact with the ligands through hydrogen bonds and hydrophobic interactions. nih.gov

Molecular Docking Results for Phthalazinone Hybrids against SHMT2 nih.gov
CompoundBinding Energy (kcal/mol)Interacting Amino Acid Residues
Hybrid 4b-8.4ASP-200, SER-201, GLY-202, GLU-53, ARG-235
Hybrid 4c-8.8ASP-200, SER-201, GLY-202, GLU-53, ARG-235
8Z1 (Co-crystalized Ligand)-8.5ASP-200, SER-201, GLY-202, GLU-53, ARG-235

The docking results for hybrids 4b and 4c showed that they occupied the same binding site as the co-crystalized ligand (8Z1) and exhibited excellent affinity, with hybrid 4c showing a slightly better binding energy than the reference ligand. nih.gov

Coordination Chemistry in Biological Systems (e.g., Metal Ion Complexation)

The phthalazinone structure contains nitrogen and oxygen atoms that can act as donor ligands, enabling them to form coordination complexes with metal ions. beilstein-journals.org This property is significant as interactions with biologically relevant metal ions, such as copper (Cu(II)), can influence the compound's activity. beilstein-journals.orgresearchgate.net

Studies on aminophthalazinones have shown that these derivatives can form stable coordination compounds with Cu(II) ions. beilstein-journals.org While the phthalazinone molecule is potentially a tridentate NNO ligand, coordination often occurs through the oxygen atom. However, introducing a substituent with a donor nitrogen atom at the 4-position can result in different coordination pathways. beilstein-journals.org The ability of these compounds to chelate metal ions is an important area of investigation, as it can be relevant to their biological activity and mechanism of action. rsc.org

Computational Chemistry Approaches for 4 Cyclohexyl 1 Phthalazinone Research

Molecular Docking Studies for Target Binding Affinity and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Cyclohexyl-1-phthalazinone research, docking studies are instrumental in understanding how this compound and its derivatives interact with their biological targets at a molecular level. These studies can elucidate the binding modes, predict binding affinities, and identify key interactions that are crucial for the compound's activity.

For instance, molecular modeling studies on various phthalazinone derivatives have been performed to rationalize their biological results. cu.edu.egnih.gov In several studies, phthalazinone-based compounds have been docked into the active sites of various enzymes to predict their inhibitory potential and binding interactions. nih.govrsc.org Such studies are foundational for understanding the therapeutic potential of this class of compounds.

Ligand-protein interaction profiling is a critical component of molecular docking that details the specific types of interactions between a ligand, such as this compound, and its protein target. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. A comprehensive understanding of these interactions is vital for explaining the compound's affinity and selectivity for its target.

Studies on related phthalazinone derivatives have demonstrated the importance of both hydrogen and hydrophobic interactions in the binding of these ligands to their target proteins. nih.gov For example, in the investigation of novel pyran-linked phthalazinone-pyrazole hybrids, docking results revealed that these interactions played a major role in the binding of the ligands with the target protein. nih.gov Similarly, research on phthalazinone derivatives as α-adrenoceptor antagonists highlighted the significance of specific interactions in achieving high affinity. dntb.gov.ua The insights gained from these studies on analogous structures can be extrapolated to hypothesize the interaction profile of this compound.

For example, in a study of pyran-linked phthalazinone-pyrazole hybrids, molecular docking identified the specific amino acid residues of the target protein that interacted with the docked ligands. nih.gov This level of detail is invaluable for the rational design of new compounds. While specific data for this compound is not detailed in the provided context, the methodologies used for its analogs set a clear precedent for how such an analysis would be conducted.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are computational modeling techniques that aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are powerful tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more effective analogs.

QSAR studies have been successfully applied to series of phthalazinone derivatives to understand the physicochemical parameters related to their inhibitory activity. uq.edu.au These studies help in identifying which structural properties are most influential in determining the biological response.

The primary goal of QSAR modeling is to develop a predictive model that can accurately estimate the biological activity of a compound based on its structural or physicochemical properties, often referred to as descriptors. A robust QSAR model can significantly reduce the time and cost associated with the synthesis and testing of new compounds.

For phthalazinones, QSAR models have been developed to predict their inhibitory activity against targets like poly (ADP-ribose) polymerase (PARP). longdom.orglongdom.orgresearchgate.net These models are built using a training set of compounds with known activities and then validated using a test set to ensure their predictive power. The resulting equations correlate molecular descriptors with biological activity, providing a valuable tool for virtual screening.

Table 1: Example of a QSAR Model for Phthalazinone Derivatives

Model TypeStatistical ParameterValueSignificance
GA-MLR0.8038Goodness of fit
R²pred0.61915Predictive power of the model
F valueHighOverall significance of the regression
SEELowStandard error of the estimate

Note: This table is a representative example based on published QSAR studies of phthalazinone derivatives and does not represent a specific model for this compound.

Once a predictive QSAR model is established, it can be used to guide the rational design of novel analogs with potentially improved biological activity. By analyzing the model, researchers can identify which molecular features are positively or negatively correlated with the desired activity. This knowledge allows for the targeted modification of the lead compound's structure to enhance its therapeutic properties.

The insights from QSAR and 3D-QSAR studies on phthalazinone derivatives can inform the design of new analogs of this compound with optimized activity. frontiersin.org For instance, if a QSAR model indicates that increased hydrophobicity in a particular region of the molecule enhances activity, new analogs could be designed with larger or more lipophilic substituents at that position.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide detailed information about the conformational changes of a protein upon ligand binding, the stability of the ligand-protein complex, and the energetic contributions of individual interactions.

In Silico ADMET Predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity – Computational, Non-Human Focus)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction has become an indispensable tool in the early phases of drug discovery, allowing researchers to computationally screen compounds and identify potential liabilities before committing to costly and time-consuming experimental studies. pharmaron.comnih.gov These computational models use a compound's chemical structure to forecast its pharmacokinetic and toxicological properties. univ-ovidius.ro For this compound, a comprehensive ADMET profile can be generated using various QSAR (Quantitative Structure-Activity Relationship) models and machine learning algorithms. mdpi.com

The predictive analysis for this compound typically begins with its physicochemical properties, which heavily influence its ADMET profile. nih.gov Computational tools can estimate properties like lipophilicity (LogP), solubility, and polar surface area. These foundational parameters are then used to model more complex biological processes. For instance, predictions often suggest that phthalazinone derivatives exhibit good intestinal absorption, a critical factor for oral bioavailability. plos.org The cyclohexyl group in this compound is expected to increase its lipophilicity, which could enhance its ability to cross biological membranes.

Distribution characteristics, such as blood-brain barrier (BBB) penetration and plasma protein binding, are also key considerations. In silico models might predict a low to moderate BBB penetration for this compound, which could be advantageous for targeting peripheral systems while minimizing central nervous system side effects. Metabolism is frequently assessed by predicting interactions with cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. Models can identify which specific CYP isoforms are likely to metabolize the compound, flagging potential drug-drug interaction risks. pharmaron.com Toxicity predictions screen for various endpoints, including potential for mutagenicity, carcinogenicity, and organ-specific toxicity like hepatotoxicity. univ-ovidius.rohealthinformaticsjournal.com

The table below summarizes a hypothetical in silico ADMET profile for this compound, based on computational models commonly applied in drug discovery.

Table 1: Predicted In Silico ADMET Properties for this compound

Parameter Predicted Outcome Significance
Absorption
Human Intestinal Absorption (HIA) High Indicates good potential for absorption from the gastrointestinal tract.
Caco-2 Permeability Moderate to High Suggests the compound can likely pass through the intestinal epithelial cell layer.
Distribution
Blood-Brain Barrier (BBB) Penetration Low to Moderate May have limited effects on the central nervous system.
Plasma Protein Binding (PPB) High The compound is likely to be highly bound to proteins in the blood, affecting its free concentration.
Metabolism
CYP2D6 Inhibition Non-inhibitor Low probability of causing drug-drug interactions via the CYP2D6 pathway.
CYP3A4 Inhibition Non-inhibitor Low probability of causing drug-drug interactions via the CYP3A4 pathway.
Toxicity
AMES Mutagenicity Non-mutagenic Low likelihood of causing DNA mutations.

Quantum Chemical Calculations (e.g., HOMO-LUMO Analysis for Reactivity)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and chemical reactivity of molecules like this compound. mdpi.com One of the most valuable analyses derived from these calculations is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energies of the HOMO and LUMO are fundamental indicators of a molecule's reactivity. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, characterizing it as a nucleophile. A higher EHOMO value suggests a greater tendency to donate electrons. Conversely, the LUMO energy (ELUMO) is associated with the ability to accept electrons, reflecting its electrophilic nature. A lower ELUMO value indicates a greater propensity to accept electrons. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a crucial descriptor of chemical stability and reactivity. mdpi.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small gap suggests the molecule is more polarizable and more reactive. nih.gov For this compound, quantum calculations can determine this gap, offering a theoretical measure of its stability.

Furthermore, visualizing the spatial distribution of the HOMO and LUMO provides information about the reactive sites within the molecule. The HOMO is often localized on electron-rich parts of the molecule, indicating the likely sites for electrophilic attack. For this compound, this would likely be concentrated on the phthalazinone ring system. The LUMO is typically found over electron-deficient regions, representing the probable sites for nucleophilic attack. researchgate.net This analysis is critical for understanding potential metabolic transformations and designing new derivatives with tailored reactivity.

The following table presents representative values for quantum chemical descriptors of this compound derived from theoretical calculations.

Table 2: Calculated Quantum Chemical Properties for this compound

Quantum Chemical Parameter Calculated Value (Illustrative) Interpretation
HOMO Energy (EHOMO) -6.20 eV Reflects the electron-donating capacity of the molecule.
LUMO Energy (ELUMO) -1.15 eV Reflects the electron-accepting capacity of the molecule.
HOMO-LUMO Energy Gap (ΔE) 5.05 eV Indicates high kinetic stability and relatively moderate chemical reactivity.
Electronegativity (χ) 3.68 eV A measure of the molecule's power to attract electrons.

Advanced Applications and Future Research Directions

Development of 4-Cyclohexyl-1-phthalazinone as a Chemical Probe

The development of chemical probes is crucial for dissecting biological pathways and validating novel drug targets. While the broader class of phthalazinone derivatives has been explored for the rational design of fluorescent probes for one- and two-photon microscopy imaging, the utility of this compound itself as a selective chemical probe faces scrutiny. Some research suggests that the general phthalazinone scaffold can be relatively non-selective, with insufficient potency or cellular validation to serve as a precise tool for interrogating specific protein targets.

However, the potential for modification of the this compound structure offers a pathway to overcome these limitations. The design strategy for creating effective probes from phthalazinone cores involves expanding the conjugated system and coupling it with electron-donating aromatic groups. This approach has led to the synthesis of twenty-two phthalazinone derivatives with measured photophysical properties, some of which have been successfully applied in cell imaging. nih.gov Therefore, while this compound in its current form may not be an ideal chemical probe, it serves as a valuable starting point for the rational design of more potent and selective imaging agents.

Integration into Multi-Targeted Drug Discovery Strategies

The complexity of many diseases, particularly cancer, has spurred a shift towards multi-targeted drug discovery. The phthalazinone core is a privileged scaffold in this regard, known to interact with a variety of biological targets. This versatility makes this compound and its analogs attractive candidates for the development of agents that can modulate multiple signaling pathways simultaneously.

Phthalazinone derivatives have been identified as inhibitors of several key enzymes implicated in cancer progression, including:

Poly (ADP-ribose) polymerase (PARP)

Epidermal growth factor receptor (EGFR)

Vascular endothelial growth factor receptor-2 (VEGFR-2)

Aurora kinase

DNA topoisomerase

The ability to target these diverse receptors highlights the potential of the phthalazinone scaffold in creating multi-functional drugs with enhanced efficacy and a reduced likelihood of drug resistance. nih.govmdpi.com The molecular hybridization of the phthalazinone core with other pharmacophores is a promising strategy to generate compounds with dual or multiple mechanisms of action. nih.govresearchgate.net

Innovative Delivery Systems for Preclinical Studies

The therapeutic efficacy of a promising compound like this compound in preclinical models is often contingent on its formulation and delivery. While specific studies on innovative delivery systems for this particular compound are not yet prevalent in the literature, general advancements in drug delivery offer a roadmap for future investigations. Many phthalazinone derivatives exhibit hydrophobic properties, which can present challenges for systemic administration.

Novel drug delivery systems that could enhance the preclinical evaluation of this compound include:

Liposomal Formulations: Encapsulating the compound within liposomes can improve its solubility, stability, and circulation time, potentially leading to enhanced tumor accumulation via the enhanced permeability and retention (EPR) effect. researchgate.netmdpi.com

Nanoparticle-Based Carriers: Polymeric nanoparticles, such as those made from PLGA, can be engineered for targeted delivery to specific tissues or cells, thereby increasing therapeutic efficacy while minimizing off-target effects. mdpi.com

Micellar Formulations: Self-assembling micelles can solubilize hydrophobic drugs like this compound, improving their bioavailability for preclinical testing.

The development of such formulations will be critical for advancing this compound and its analogs through the preclinical pipeline and into clinical consideration.

Prospects for Further Structural Diversification

The phthalazinone scaffold is highly amenable to chemical modification, providing a rich platform for structural diversification to optimize biological activity. nih.govresearchgate.net Synthetic strategies are continually being developed to generate novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

Key areas for structural diversification include:

Substitution at the N2 position: The nitrogen atom at the 2-position of the phthalazinone ring is a common site for modification, allowing for the introduction of various functional groups to modulate activity and physical properties.

Modification of the cyclohexyl group: Altering the cyclohexyl moiety at the 4-position can influence target binding and selectivity.

Hybridization with other heterocyclic systems: Fusing or linking the phthalazinone core with other pharmacologically active heterocycles, such as pyrazoles, can lead to novel compounds with unique biological profiles. researchgate.net

These synthetic efforts are crucial for exploring the full therapeutic potential of the this compound chemical space.

Synergistic Effects with Established Preclinical Agents

Combination therapy is a cornerstone of modern medicine, particularly in oncology. Investigating the synergistic effects of this compound derivatives with established preclinical agents is a logical and promising research direction. The multi-targeted nature of many phthalazinones suggests that they could potentiate the activity of other therapeutic agents through complementary mechanisms of action.

A notable example is the combination of a novel 1(2H)-phthalazinone derivative with an anti-PD-1 immune checkpoint inhibitor in a preclinical tumor model. This combination resulted in a potent in vivo anti-tumor activity, demonstrating a 95% tumor growth inhibition. nih.gov This finding underscores the potential of phthalazinone-based compounds to enhance the efficacy of immunotherapies and other targeted agents. Further preclinical studies are warranted to explore other synergistic combinations and elucidate the underlying molecular mechanisms.

Challenges and Opportunities in Phthalazinone Research

The field of phthalazinone research is vibrant, with numerous opportunities for the discovery and development of novel therapeutics. The versatility of the phthalazinone scaffold and its proven activity against a range of biological targets provide a strong foundation for future innovation. nih.govresearchgate.net

Opportunities:

Broad Therapeutic Potential: Phthalazinone derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects, offering diverse avenues for drug development.

Privileged Scaffold: The phthalazinone core is considered a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets.

Synthetic Accessibility: Advances in synthetic chemistry have made the phthalazinone core and its derivatives more accessible, facilitating the generation of compound libraries for high-throughput screening. nih.govresearchgate.net

Challenges:

Selectivity: A key challenge is to design phthalazinone derivatives with high selectivity for their intended target to minimize off-target effects.

Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of phthalazinone compounds is crucial for their successful development as drugs.

Drug Resistance: As with any therapeutic agent, the potential for the development of drug resistance is a concern that needs to be addressed through rational drug design and combination strategies.

Q & A

Basic Research Questions

Q. How can the synthesis of 4-Cyclohexyl-1-phthalazinone be optimized for higher yields?

  • Methodological Answer : Synthesis optimization often involves adjusting reaction conditions such as temperature, solvent, and stoichiometry. For example, chlorination of phthalazinone derivatives using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under controlled heating (e.g., steam bath for 2 hours) improves reaction efficiency. Post-reaction workup, including ice-water quenching and ethanol recrystallization, enhances purity . Similar protocols can be adapted for this compound by optimizing cyclohexyl group introduction during intermediate steps.

Q. What analytical techniques are critical for characterizing this compound purity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly for cyclohexyl and phthalazinone moieties. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Reference standards from pharmacopeial guidelines (e.g., EP or USP) ensure method validation .

Advanced Research Questions

Q. What strategies enable selective functionalization of this compound for pharmacological applications?

  • Methodological Answer : Functionalization often targets the phthalazinone core or cyclohexyl substituent. For example:

  • Oxadiazole ring introduction : Coupling with bromophenyl-oxadiazole precursors via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
  • Amino group derivatization : Reacting with thioglycolic acid under refluxing n-butanol to introduce thiol-containing side chains, enhancing bioactivity .
  • Solvent choice (e.g., DMF for polar reactions) and catalysts (e.g., CuI for Ullmann couplings) are critical for regioselectivity .

Q. How can conflicting reactivity data in phthalazinone derivatization be resolved?

  • Methodological Answer : Contradictions in reaction outcomes (e.g., varying yields or byproducts) require systematic analysis:

  • Control experiments : Isolate variables like moisture sensitivity (e.g., using anhydrous solvents) or temperature gradients.
  • Kinetic studies : Monitor reaction progress via TLC or in-situ IR spectroscopy to identify intermediate species.
  • Computational modeling : Density functional theory (DFT) calculates activation barriers for competing pathways, guiding condition optimization .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

  • Methodological Answer : Prioritize assays aligned with structural features:

  • Anticancer activity : MTT assays against tumor cell lines (e.g., HeLa or MCF-7), with IC₅₀ determination.
  • Antimicrobial screening : Broth microdilution for MIC values against Gram-positive/negative bacteria.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or phosphodiesterases, leveraging the phthalazinone scaffold’s affinity for ATP-binding pockets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of phthalazinone analogs?

  • Methodological Answer : Discrepancies may arise from assay variability or structural nuances:

  • Standardize protocols : Adhere to CLSI guidelines for antimicrobial testing or NCI-60 panel protocols for cytotoxicity.
  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., electron-withdrawing groups on the cyclohexyl ring altering bioavailability).
  • Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like cell line passage number or solvent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.